

NVS-VHL720: A Comparative Analysis of its Selectivity for Cysteine Dioxygenase 1

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Compound of Interest

Compound Name: NVS-VHL720

Cat. No.: B12370099

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For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the selectivity profile of **NVS-VHL720**, a novel molecular glue degrader, against other dioxygenases. The information is supported by experimental data from preclinical studies.

NVS-VHL720 is a first-in-class small molecule that potently and selectively induces the degradation of Cysteine Dioxygenase 1 (CDO1) by hijacking the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] This molecular glue mechanism involves the formation of a ternary complex between VHL, **NVS-VHL720**, and CDO1, leading to the ubiquitination and subsequent proteasomal degradation of CDO1. The exquisite selectivity of **NVS-VHL720** for CDO1 is a key attribute, minimizing the potential for off-target effects.

Quantitative Selectivity Profile

The selectivity of **NVS-VHL720** and its optimized analog (compound 8) has been primarily demonstrated through comprehensive proteomics studies. In a landmark study, treatment of Huh-7 cells with a 50 nM concentration of the optimized analog for 24 hours resulted in the robust and highly selective degradation of endogenous CDO1.[2] Out of 9,478 proteins quantified, CDO1 was the most significantly downregulated protein, with a greater than 3.5-fold change compared to the DMSO control and an overall degradation of 62%.[2] This highlights the exceptional selectivity of the degrader at the proteome-wide level.

While a direct enzymatic inhibition or binding affinity table against a panel of other dioxygenases is not publicly available, the proteomics data provides strong evidence for the

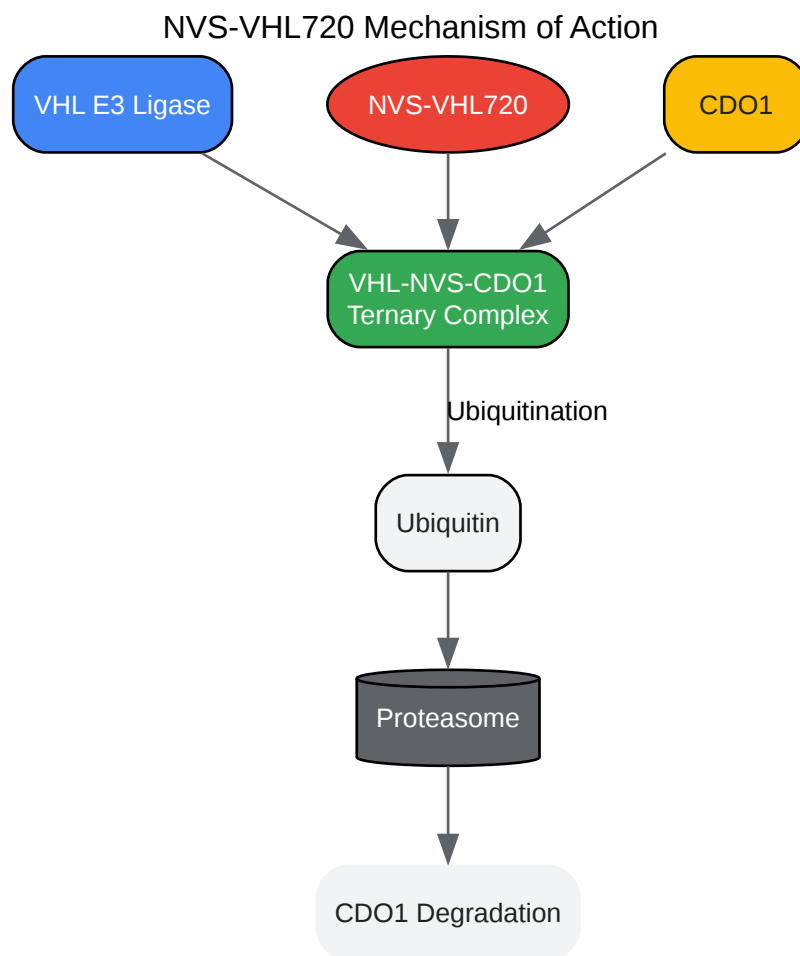
lack of significant off-target degradation of other dioxygenases or related enzymes under the tested conditions.

Table 1: Quantitative Analysis of **NVS-VHL720** Activity on CDO1

Parameter	Molecule	Value	Assay
Ternary Complex Formation	NVS-VHL720 (cpd 4)	AC50: ~111 nM	TR-FRET
NVS-VHL720 analog (cpd 8)	AC50: 71 nM	TR-FRET	
Ternary Complex Binding	NVS-VHL720 (cpd 4)	KD: ~0.82 μ M	Surface Plasmon Resonance (SPR)
Binary VHL Binding	NVS-VHL720 analog (cpd 8)	KD: 72 nM	Surface Plasmon Resonance (SPR)
Cellular Degradation	NVS-VHL720 analog (cpd 8)	DC50: 8 nM (98% degradation)	HEK293T cells

Signaling Pathway and Experimental Workflow

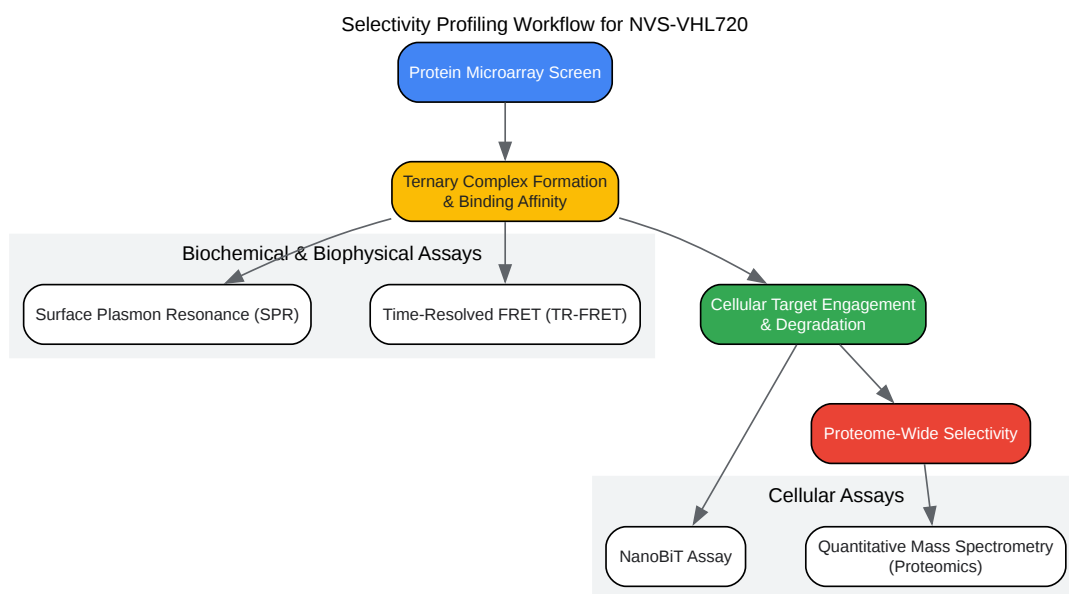
The mechanism of action of **NVS-VHL720** involves hijacking the cellular ubiquitin-proteasome system to induce the degradation of CDO1. The following diagram illustrates this signaling pathway.



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Caption: **NVS-VHL720**-mediated degradation of CDO1.

The selectivity of **NVS-VHL720** was established through a rigorous experimental workflow, beginning with the identification of its interaction with CDO1 and culminating in proteome-wide analysis.



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Caption: Experimental workflow for **NVS-VHL720** selectivity profiling.

Experimental Protocols

Detailed methodologies for the key experiments that established the selectivity of **NVS-VHL720** are outlined below.

Proteomics Analysis for Off-Target Profiling

- **Cell Culture and Treatment:** Huh-7 cells were cultured under standard conditions and treated with either DMSO (vehicle control) or 50 nM of the **NVS-VHL720** analog for 24 hours.
- **Cell Lysis and Protein Digestion:** Following treatment, cells were harvested and lysed. The protein concentration was determined, and proteins were denatured, reduced, alkylated, and digested into peptides using trypsin.
- **Liquid Chromatography-Mass Spectrometry (LC-MS/MS):** The resulting peptide mixtures were analyzed by LC-MS/MS. Peptides were separated by reverse-phase liquid chromatography and analyzed using a high-resolution mass spectrometer.
- **Data Analysis:** The raw mass spectrometry data was processed using a suitable software suite for protein identification and quantification. Protein abundance was compared between the **NVS-VHL720** analog-treated and DMSO-treated samples to identify significantly up- or down-regulated proteins.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

- **Principle:** This assay measures the proximity of two molecules (VHL and CDO1) induced by the molecular glue (**NVS-VHL720**). A fluorescent donor molecule on one protein and an acceptor molecule on the other will generate a FRET signal only when they are brought into close proximity by the formation of the ternary complex.
- **Reagents:** Purified, tagged VHL and CDO1 proteins, and a fluorescently labeled antibody or tag-specific probe.
- **Procedure:**
 - A constant concentration of the VHL and CDO1 proteins is incubated with serially diluted **NVS-VHL720** in a microplate.
 - The fluorescently labeled detection reagents are added.
 - After an incubation period, the FRET signal is measured using a plate reader.

- The AC50 (concentration of the compound that gives 50% of the maximal response) is calculated from the dose-response curve.

Surface Plasmon Resonance (SPR)

- Principle: SPR is a label-free technique used to measure the binding kinetics and affinity of molecular interactions in real-time. One molecule (e.g., VHL) is immobilized on a sensor chip, and the other molecule (e.g., CDO1) in the presence of **NVS-VHL720** is flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected as a response.
- Procedure:
 - The VHL protein is immobilized onto the surface of an SPR sensor chip.
 - Different concentrations of CDO1, pre-incubated with a constant concentration of **NVS-VHL720**, are injected over the sensor surface.
 - The association and dissociation of the complex are monitored in real-time.
 - The resulting sensorgrams are fitted to a binding model to determine the equilibrium dissociation constant (KD).

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